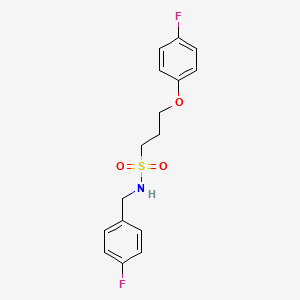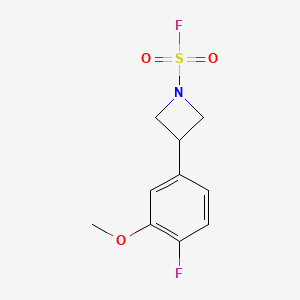
N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated sulfonamides, similar to "N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide," typically involves multi-step chemical reactions. For instance, a two-step reaction sequence was employed in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, indicating the complexity involved in incorporating fluorine atoms into organic molecules (Klok et al., 2006).
Molecular Structure Analysis
The molecular structure of fluorinated sulfonamides is characterized by the presence of fluorine atoms, which significantly influence the chemical behavior of these compounds. The study on polymorphism of aromatic sulfonamides with fluorine groups revealed that fluorination affects the polymorphic behavior, indicating the critical role of fluorine in determining the structural properties of these molecules (Terada et al., 2012).
Chemical Reactions and Properties
Fluorinated sulfonamides undergo various chemical reactions, highlighting their reactivity and potential for diverse applications. The non-isothermal decomposition study of a related sulfonamide showed that these compounds decompose in a multi-step process, which is influenced by their molecular structure (Venkatesan et al., 2017). Furthermore, the presence of fluorine atoms can enhance the electrophilic nature of these compounds, as demonstrated in the synthesis of N-halogeno compounds (Banks et al., 1996).
Physical Properties Analysis
The physical properties of fluorinated sulfonamides, such as solubility, thermal stability, and crystallinity, are crucial for their practical applications. Studies have shown that sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups exhibit high thermal stability and mechanical properties, making them suitable for applications in fuel cells (Bae et al., 2009).
Applications De Recherche Scientifique
Proton Exchange Membranes for Fuel Cells
A significant application of materials related to N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide is in the development of proton exchange membranes (PEMs) for fuel cells. Research by Kim, D., Robertson, G., & Guiver, M. (2008) on comb-shaped poly(arylene ether sulfone)s has shown these polymers exhibit good properties as PEM materials, with high proton conductivity suitable for fuel cell applications. Similarly, Bae, B., Miyatake, K., & Watanabe, M. (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, which demonstrated higher or comparable proton conductivity to Nafion membrane, suggesting potential for fuel cell applications.
Electronic Transport Mechanism in Polymer Films
Another research area is the electronic transport mechanism in thin films of polymers. Rusu, G., Airinei, A., Rusu, M., Prepelita, P., Marin, L., Cozan, V., & Rusu, I. I. (2007) investigated the temperature dependences of the electrical conductivity and Seebeck coefficient of poly(azomethine sulfone)s films, revealing their semiconducting properties and establishing correlations with their chemical structures.
Thermal Decomposition Study
The study of thermal decomposition underlines the stability and decomposition patterns of related compounds, crucial for materials science. Venkatesan, J., Sekar, M., Thanikachalam, V., & Manikandan, G. (2017) focused on the non-isothermal decomposition of a sulfonamide Schiff's base, which provides insight into the thermal stability and decomposition mechanisms of similar compounds.
Polymer Modification for Enhanced Properties
Research by Wang, C., Lee, S. Y., Shin, D. W., Kang, N., Lee, Y., & Guiver, M. (2013) on highly sulfonated poly(ether sulfone)s has demonstrated that these materials, prepared with bis(4-fluorophenyl)sulfone, show high proton conductivities and good dimensional stability, making them suitable for fuel cell applications.
Propriétés
IUPAC Name |
3-(4-fluorophenoxy)-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3S/c17-14-4-2-13(3-5-14)12-19-23(20,21)11-1-10-22-16-8-6-15(18)7-9-16/h2-9,19H,1,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGHVJZGANJBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CCCOC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2491822.png)
![[1,4]Dioxepane-6-carbaldehyde](/img/structure/B2491823.png)
![[4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2491824.png)




![N-(furan-2-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491831.png)
![2-(2-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2491832.png)
![2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2491833.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2491838.png)
![2-[5-(4-Fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2491842.png)
![(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2491844.png)